CGAPFINNGHHZCX-UHFFFAOYSA-O
Overview
Description
CGAPFINNGHHZCX-UHFFFAOYSA-O is a useful research compound. Its molecular formula is C14H12N4O6 and its molecular weight is 332.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-hydroxy-3-methoxybenzaldehyde (2,4-dinitrophenyl)hydrazone is 332.07568412 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivatization
4-Hydroxy-3-methoxybenzaldehyde (2,4-dinitrophenyl)hydrazone, as a derivatization reagent, has shown potential in the synthesis and analysis of various compounds. Xu Men (2015) outlined the synthesis of 1-(5-Hydrazinyl-2,4-dinitrophenyl)-4-methylpiperazine, which reacts with 4-methoxybenzaldehyde to form a hydrazone derivative, analyzed by HPLC, indicating its use in chromatography and chemical analysis (Xu Men, 2015).
Chemical Conversion and Analysis
Ndzeli Likibi Belline (2023) demonstrated the conversion of 2-hydroxy-4-methoxybenzaldehyde to a brick-red colored hydrazone derivative, a reaction catalyzed by sulfuric acid. This conversion significantly altered the chemical structure, providing the hydrazone with additional biological, chemical, and physical properties and enhancing its economic value. The potential applications span across pharmaceuticals, catalysis, and materials science, as evidenced by UV-visible spectrophotometric analysis (Ndzeli Likibi Belline, 2023).
Thermal Analysis and Complex Formation
The compound's utility extends to the preparation and thermal analysis of complexes, as explored by L.-N. Wang et al. (2009). They synthesized novel complexes with rare earth elements, providing valuable insights into the thermal properties and potential applications in materials science and chemistry (L.-N. Wang, X.‐R. Liu, C.-X. Wang, L. Yan, J. Huang, 2009).
Crystal Structure and Optical Properties
Investigations into the crystal structure and optical properties of hydrazone compounds were conducted by R. G. Baughman et al. (2004). They analyzed the crystal structures of various hydrazones, revealing non-linear optical activity and potential applications in photonics and materials science (R. G. Baughman, K. Martin, R. Singh, J. Stoffer, 2004).
Biological Activity
The biological activity of hydrazone derivatives is another vital area. D Ere et al. (2020) synthesized 2,4-dinitrophenyl hydrazone derivatives exhibiting antibacterial, antifungal, and antioxidant activities. This underscores the compound's relevance in pharmaceutical and biomedical research (D Ere, Eboh As, P Ifidi, E Dode, 2020).
Properties
IUPAC Name |
4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-2-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O6/c1-24-14-6-9(2-5-13(14)19)8-15-16-11-4-3-10(17(20)21)7-12(11)18(22)23/h2-8,16,19H,1H3/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCLQWFMKFHQAU-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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